![molecular formula C19H26O8 B14205491 Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-89-8](/img/structure/B14205491.png)
Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features two tert-butoxycarbonyl (BOC) protecting groups attached to a benzoate ester. This compound is often used in organic synthesis, particularly in the protection of functional groups during chemical reactions. The BOC groups are known for their stability under basic conditions and their ease of removal under acidic conditions, making them valuable in multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as the BOC source and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles, depending on the desired product.
Oxidation and Reduction: Specific oxidizing or reducing agents tailored to the reaction.
Major Products Formed
Hydrolysis: Removal of BOC groups results in the formation of 3,4-dihydroxybenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Applications De Recherche Scientifique
Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, where protection and deprotection steps are crucial.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action for ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate primarily involves its role as a protecting group. The BOC groups protect hydroxyl groups from reacting under basic conditions. When exposed to acidic conditions, the BOC groups are cleaved, revealing the hydroxyl groups for further reactions. This selective protection and deprotection are crucial in multi-step synthesis processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,4-dihydroxybenzoate: Lacks the BOC protecting groups, making it more reactive under basic conditions.
Methyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3,4-dimethoxybenzoate: Contains methoxy groups instead of BOC groups, offering different reactivity and protection properties.
Uniqueness
This compound is unique due to its dual BOC protecting groups, which provide stability under basic conditions and ease of removal under acidic conditions. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection are required .
Propriétés
Numéro CAS |
918402-89-8 |
|---|---|
Formule moléculaire |
C19H26O8 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
ethyl 3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C19H26O8/c1-8-23-15(20)12-9-10-13(24-16(21)26-18(2,3)4)14(11-12)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3 |
Clé InChI |
CLSPZIVJQYLNPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


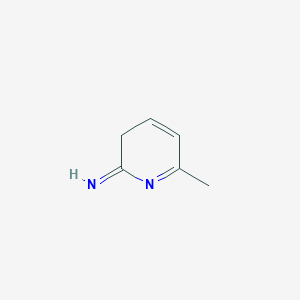
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
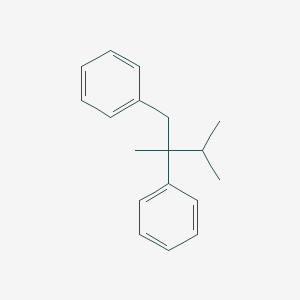
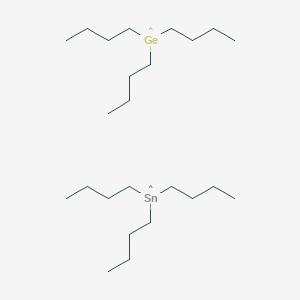
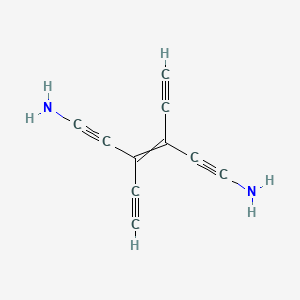
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
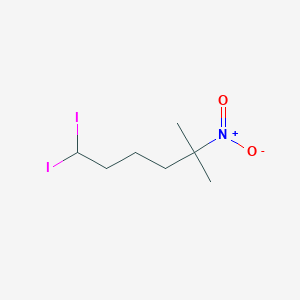
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
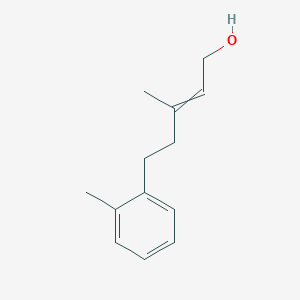
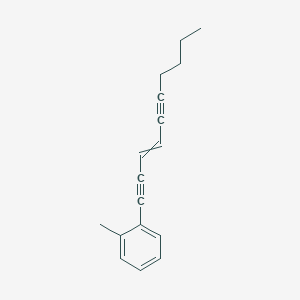
![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
